Mozavaptan hydrochloride
Overview
Description
Mozavaptan hydrochloride is a nonpeptide vasopressin receptor antagonist that has been approved for the treatment of ectopic antidiuretic hormone secretion syndrome (SIADH). This condition is characterized by dilutional hyponatremia, which can be a medical emergency. Mozavaptan works by blocking the action of the antidiuretic hormone (ADH), also known as vasopressin, at the V2 receptor, which is responsible for water reabsorption in the kidneys. This action helps to correct the water imbalance and increase serum sodium levels in patients with SIADH .
Synthesis Analysis
The synthesis of mozavaptan involves a one-pot multibond forming process that starts with readily available 2-iodoanilines. These compounds are used to create allylic trichloroacetimidates bearing a 2-allylaminoaryl group. This efficient synthesis method leads to the production of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are key synthetic building blocks. These intermediates are then further processed to produce mozavaptan. The synthesis showcases the potential of these compounds in the preparation of mozavaptan and possibly other therapeutic agents .
Molecular Structure Analysis
While the specific molecular structure analysis of mozavaptan is not detailed in the provided papers, the molecular weight and structure can be inferred from the mass spectrometry data provided in the pharmacokinetic study. The multiple reaction monitoring transitions indicate a parent ion of m/z 428.16 for mozavaptan, which suggests the molecular structure includes various functional groups that interact with the V2 receptor to exert its antagonistic effect .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mozavaptan are complex and involve multiple steps. The one-pot multibond forming process is a key reaction that allows for the rapid construction of the benzo[b]azepine core, which is crucial for the biological activity of mozavaptan. The ability to synthesize these compounds efficiently is important for the development of mozavaptan and related medicinal compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of mozavaptan are crucial for its pharmacokinetic profile. A UPLC/MS-MS assay was developed to estimate mozavaptan in plasma, which is essential for understanding its behavior in the body. The method uses a mobile phase of ammonium acetate buffer and acetonitrile, and the compound is detected using mass spectrometry with specific ion transitions. The pharmacokinetic study in rats revealed that after oral administration of mozavaptan, the method could effectively determine the drug's pharmacokinetic parameters, which are important for dosing and efficacy .
Clinical Implications and Case Studies
Mozavaptan has shown clinical effectiveness in patients with ectopic ADH syndrome. In a short-term clinical trial, treatment with mozavaptan significantly increased serum sodium concentration and improved symptoms related to hyponatremia. Following its approval as an orphan drug in Japan, it has been used to treat 100 patients, with overall clinical effects similar to those observed in the trial. Mozavaptan has also been suggested to enable aggressive cancer chemotherapy and improve the quality of life for patients by reducing fluid-intake restrictions .
Scientific Research Applications
Pharmacokinetics and Analytical Methods
Mozavaptan hydrochloride, a vasopressin receptor antagonist, has been explored for its pharmacokinetics. Ezzeldin et al. (2018) developed a UPLC/MS-MS method for estimating mozavaptan in rat plasma, aiding in determining its pharmacokinetic parameters following oral administration (Ezzeldin et al., 2018). Similarly, Sharif et al. (2016) synthesized 5-amino-2,5-dihydro-1H-benzo[b]azepines, crucial for the efficient production of mozavaptan, showcasing its importance in drug synthesis (Sharif et al., 2016).
Therapeutic Potential and Clinical Implications
In clinical settings, mozavaptan hydrochloride has shown promise in managing ectopic antidiuretic hormone syndrome, as evidenced by Yamaguchi et al. (2011), who observed significant improvements in serum sodium concentration and symptom relief in patients treated with mozavaptan (Yamaguchi et al., 2011). Its role in treating hyponatremia, particularly in cancer patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH), was highlighted by Tamura and Takeuchi (2013) (Tamura & Takeuchi, 2013).
Role in Vasopressin Signaling and Drug Repurposing
Mozavaptan's interaction with the vasopressin signaling pathway was studied by Yamazaki et al. (2016), who found that it effectively inhibited the antidiuretic effects of imidafenacin and desmopressin in rats (Yamazaki et al., 2016). Additionally, Malas et al. (2019) identified mozavaptan as a potential drug repurposing candidate for Autosomal Dominant Polycystic Kidney Disease (ADPKD), highlighting its potential beyond its initial scope (Malas et al., 2019).
Safety And Hazards
Future Directions
Vaptans, including Mozavaptan, can be considered a new effective tool for the treatment of euvolemic and hypervolemic hyponatremia . More comparative research of vaptans vs other therapies on clinical grounds is needed to more accurately assess the value of these drugs in the treatment of hyponatremia .
properties
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBKPIULFQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930125 | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mozavaptan hydrochloride | |
CAS RN |
138470-70-9 | |
Record name | Mozavaptan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mozavaptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138470-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOZAVAPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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